

An In-depth Technical Guide to N-ethyl-4-Methoxyamphetamine (EMA)

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Compound of Interest

Compound Name: *N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-4-methoxyamphetamine (EMA), also known as para-methoxyethylamphetamine (PMEA), is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine (PMA). As a member of the substituted amphetamine class, EMA has emerged in forensic contexts as a designer drug. This technical guide provides a comprehensive overview of the current scientific understanding of EMA, synthesizing available data on its chemical properties, synthesis, analytical characterization, pharmacology, metabolism, and toxicology. While research specifically focused on EMA is limited, this guide draws upon data from closely related analogs to offer insights into its potential biological effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the properties and implications of this compound.

Chemical and Physical Properties

N-ethyl-4-methoxyamphetamine is characterized by an amphetamine core structure with a methoxy group substituted at the fourth position of the phenyl ring and an ethyl group attached to the terminal amine.

Property	Value	Source(s)
Systematic Name	N-ethyl-1-(4-methoxyphenyl)propan-2-amine	[1]
Common Names	EMA, PMEA	[2]
CAS Number	93963-24-7 (hydrochloride salt)	[3]
Molecular Formula	C ₁₂ H ₁₉ NO	[3]
Molecular Weight	193.29 g/mol (free base)	[1]
Appearance	White crystalline powder (hydrochloride salt)	[4]
Solubility (HCl salt)	Soluble in water, DMF, DMSO, and Ethanol	[3]

Synthesis and Characterization

The synthesis of N-ethyl-4-methoxyamphetamine hydrochloride can be achieved through the reductive amination of 4-methoxyphenyl-2-propanone or via the N-alkylation of 4-methoxyamphetamine (PMA). A common laboratory-scale synthesis involves the reduction of an N-acetylated precursor.

Experimental Protocol: Synthesis of N-ethyl-4-Methoxyamphetamine HCl

This protocol describes the synthesis of EMA HCl from 4-methoxy-N-acetylamphetamine.

Step 1: Reduction of 4-methoxy-N-acetylamphetamine

- In a flame-dried round-bottom flask equipped with a condenser and addition funnel, add 100 mL of a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in diethyl ether (100 mmol).
- Slowly add a solution of 4-methoxy-N-acetylamphetamine (5.0 g, 24.2 mmol) in approximately 75 mL of anhydrous diethyl ether dropwise over 30 minutes.

- Add an additional 125 mL of anhydrous diethyl ether to the reaction mixture.
- Reflux the mixture overnight.
- After cooling the reaction, cautiously quench the excess LiAlH_4 by the sequential dropwise addition of 4.0 mL of water, 4.0 mL of 15% aqueous sodium hydroxide, and 12 mL of water.
- Stir the resulting mixture for approximately 30 minutes.

Step 2: Isolation and Purification of the Free Base

- Filter the aluminum salts through a pad of Celite® and wash the filter cake with an additional 100 mL of diethyl ether.
- Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free base as a clear oil.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the oily residue in 35 mL of isopropanol.
- Add isopropanolic HCl dropwise until the pH of the solution reaches 5.
- Dilute the solution with approximately 800 mL of diethyl ether to precipitate the hydrochloride salt.
- Collect the resulting white crystalline powder by suction filtration, wash with a small amount of diethyl ether, and dry under vacuum. This yields N-ethyl-4-methoxyamphetamine HCl.[4]

Analytical Characterization

- Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of EMA typically shows a base peak at m/z 72, with other significant fragments at m/z 121 and 192, which are characteristic of a methoxy-substituted-N-ethylamphetamine structure.[4]
- Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum of EMA HCl displays absorbance patterns consistent with a secondary amine hydrochloride salt and a para-disubstituted aromatic ring.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H -NMR spectrum of EMA HCl shows characteristic signals for the aromatic protons of a para-substituted benzene ring (two doublets around 7.0 and 7.3 ppm), a methoxy group (a singlet around 3.8 ppm), and the protons of the N-ethyl group.[4]

Pharmacology

The pharmacological profile of EMA is not extensively documented in peer-reviewed literature. However, its structural similarity to other substituted amphetamines, particularly PMA and N-alkylated amphetamine analogs, allows for informed inferences regarding its mechanism of action.

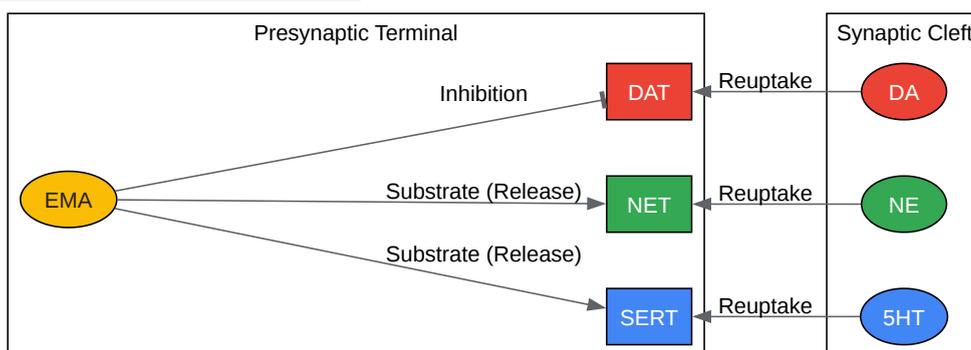
Mechanism of Action at Monoamine Transporters

Research on a series of N-alkylated 4-methylamphetamine analogs provides significant insight into the likely effects of the N-ethyl group on EMA's interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lengthening the N-alkyl chain from methyl to ethyl has been shown to decrease potency at all three transporters.[5][6]

- Dopamine Transporter (DAT): The N-ethyl substitution likely converts EMA into an inhibitor (blocker) at DAT, rather than a substrate-type releaser. This is a critical distinction, as substrate activity at DAT is strongly correlated with the abuse potential of stimulants.[5]
- Norepinephrine Transporter (NET): EMA is predicted to act as a substrate at NET, inducing norepinephrine release.[5]
- Serotonin Transporter (SERT): EMA is expected to be a fully efficacious substrate at SERT, leading to the release of serotonin.[5]

This mixed profile of a DAT inhibitor and a NET/SERT substrate suggests that EMA may have a pharmacological profile distinct from both its parent compound, PMA, and classic psychostimulants like methamphetamine.

Predicted Interaction of EMA with Monoamine Transporters



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Predicted Interaction of EMA with Monoamine Transporters

Receptor Binding Profile

A comprehensive receptor binding profile for EMA at a wide range of central nervous system receptors is not currently available in the scientific literature. Studies on the parent compound, PMA, have shown very low affinity for serotonin 5-HT_{1a}, 5-HT_{2a}, and 5-HT_{2c} receptors.[7] It is plausible that EMA shares this characteristic of having low affinity for these postsynaptic serotonin receptors, with its primary mechanism of action being at the monoamine transporters.

In Vivo Effects

Specific in vivo studies detailing the behavioral and physiological effects of EMA are scarce. One study noted that the addition of an N-ethyl substituent to 4-methoxyamphetamine decreases its analgesic potency.[3] Based on its predicted activity as a serotonin and norepinephrine releaser, it is hypothesized that EMA may produce some stimulant-like effects, although the lack of significant dopamine release suggests these effects may be less pronounced than those of traditional amphetamines. Anecdotal reports suggest that PMEA

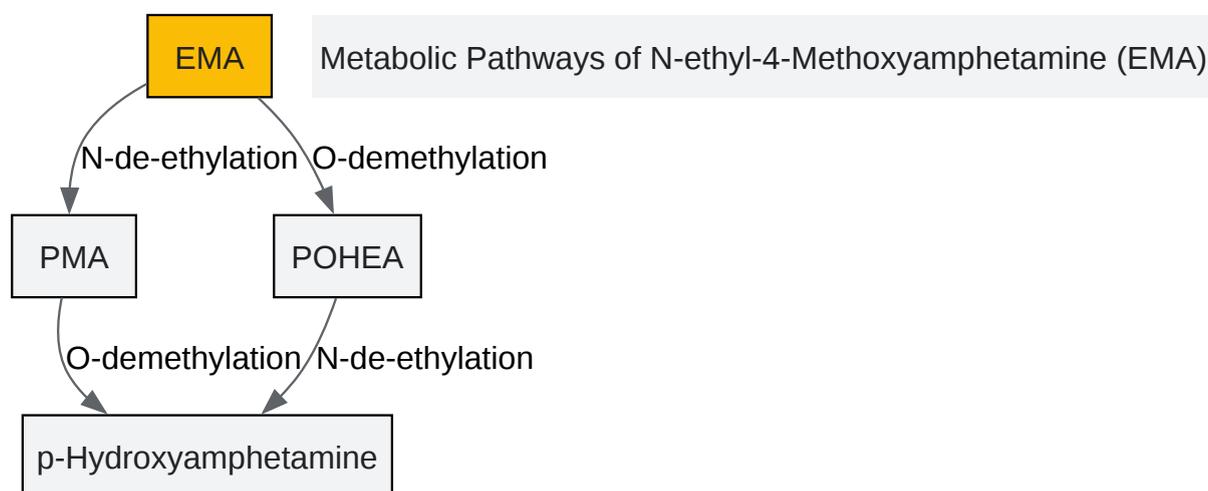
(EMA) produces effects similar to PMA but is less potent and may have a reduced tendency to induce severe hyperthermia at lower doses.[7]

Metabolism

The metabolism of EMA has been investigated in the context of forensic analysis. The primary metabolic pathways are O-demethylation and hydroxylation.

The major metabolites of EMA identified in human urine and blood are:

- para-methoxyamphetamine (PMA): Formed via N-de-ethylation.
- para-hydroxyethylamphetamine (POHEA): Formed via O-demethylation of the methoxy group.
- para-hydroxyamphetamine: Formed via O-demethylation and N-de-ethylation.[2]



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Metabolic Pathways of N-ethyl-4-Methoxyamphetamine (EMA)

Toxicology

The toxicological properties of EMA have not been extensively studied. However, based on its classification and data from its parent compound, PMA, it is considered a hazardous

substance.

Toxicity Data	Value	Species	Source
Intravenous LD ₅₀	40 mg/kg	Rat	[8]
Acute Oral Toxicity	Harmful if swallowed	N/A	[8]

The primary dangers associated with PMA are severe hyperthermia, cardiovascular distress, and serotonin syndrome, particularly when taken at high doses or mistaken for MDMA.[7] While EMA is anecdotally reported to be less potent, the risk of similar toxic effects, especially at higher doses, should not be underestimated.

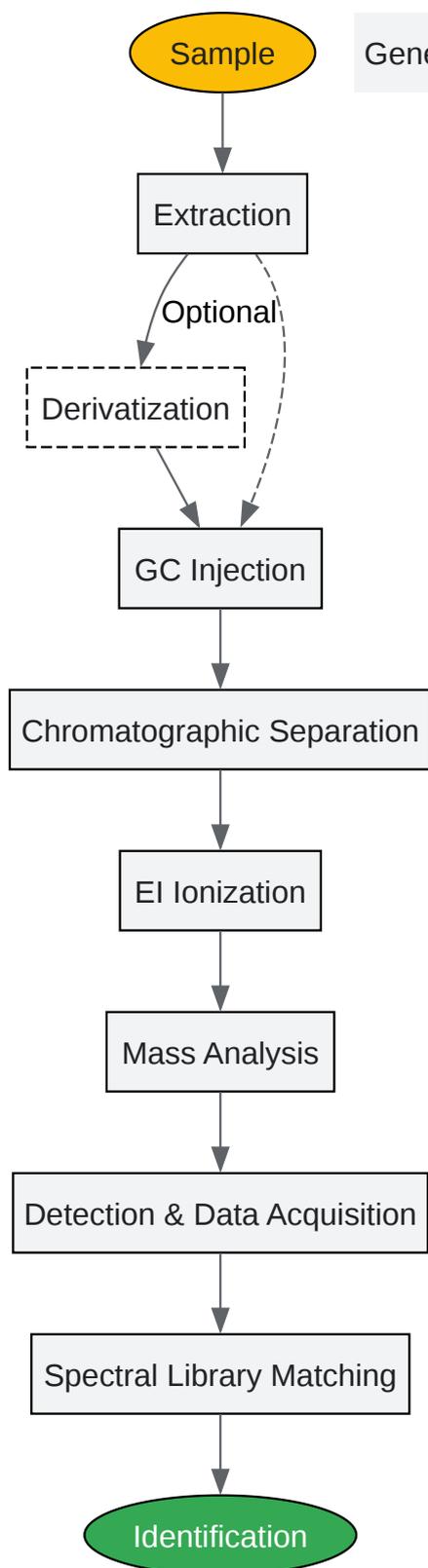
Analytical Methodology

The unambiguous identification of EMA in forensic and research settings relies on standard analytical techniques.

Experimental Protocol: GC-MS Analysis of EMA

- **Sample Preparation:** Dissolve the sample in an appropriate solvent such as methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- **GC Conditions:**
 - **Column:** A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Temperature Program:** An initial oven temperature of around 100-140°C, followed by a ramp up to approximately 300°C.
 - **Injector:** Split/splitless injector, typically operated at a temperature of 250-280°C.
- **MS Conditions:**

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 550.
- Data Analysis: Compare the resulting mass spectrum and retention time with a certified reference standard of EMA.



General Workflow for GC-MS Analysis of EMA

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General Workflow for GC-MS Analysis of EMA

Conclusion

N-ethyl-4-methoxyamphetamine is a substituted amphetamine with a pharmacological profile that is likely distinct from its more well-known analogs. The available evidence suggests a primary mechanism of action involving the release of serotonin and norepinephrine, coupled with the inhibition of dopamine reuptake. This profile may result in a unique set of psychoactive and physiological effects. Significant gaps remain in the scientific understanding of EMA, particularly in the areas of receptor binding, quantitative pharmacology, and in vivo behavioral effects. Further research is warranted to fully characterize this compound and to understand its potential impact on public health. This guide serves as a consolidation of the current knowledge and a framework for future investigations.

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